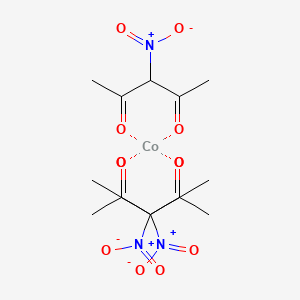
Cobalt;3-nitropentane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of tris(3-nitropentane-2,4-dionato)cobalt(III) involves the nitration of tris(2,4-pentanedionato)cobalt(III) with a solution of copper(II) nitrate in glacial acetic acid . The central carbon atom and the nitro group of one 3-nitropentane-2,4-dionate ligand are disordered over two positions, indicating a complex structure
化学反应分析
Tris(3-nitropentane-2,4-dionato)cobalt(III) undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where it can be reduced to cobalt(II) derivatives.
Substitution: The ligands in the complex can be substituted under specific conditions, leading to the formation of different cobalt complexes.
Combustion: The compound exhibits high-energy properties and can undergo combustion, releasing a significant amount of energy.
Common reagents used in these reactions include trifluoroacetic acid, which can induce ligand-to-metal electron-transfer processes . Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Tris(3-nitropentane-2,4-dionato)cobalt(III) has several scientific research applications:
High-Energy Materials: The compound is studied for its potential use in explosives, fuels, and propellants due to its high-energy properties.
Coordination Chemistry: It serves as a model compound for studying the coordination chemistry of cobalt and other transition metals.
Material Science: The compound’s unique structural properties make it a subject of interest in material science research.
作用机制
The mechanism by which tris(3-nitropentane-2,4-dionato)cobalt(III) exerts its effects involves the coordination of the cobalt(III) ion with the bidentate ligands, forming a stable octahedral complex . The molecular targets and pathways involved include the interaction of the cobalt ion with various ligands, leading to changes in the compound’s electronic and structural properties .
相似化合物的比较
Tris(3-nitropentane-2,4-dionato)cobalt(III) can be compared with other similar compounds, such as:
Tris(2,4-pentanedionato)cobalt(III): This compound is similar in structure but lacks the nitro groups, resulting in different chemical and physical properties.
Tris(3-nitropentane-2,4-dionato) complexes of other metals: Complexes of chromium, manganese, and iron with 3-nitropentane-2,4-dionate ligands exhibit similar high-energy properties but differ in their specific reactivity and stability.
The uniqueness of tris(3-nitropentane-2,4-dionato)cobalt(III) lies in its combination of high-energy properties and structural complexity, making it a valuable compound for various research applications .
属性
CAS 编号 |
15169-25-2 |
|---|---|
分子式 |
C15H21CoN3O12 |
分子量 |
494.27 g/mol |
IUPAC 名称 |
cobalt;3-nitropentane-2,4-dione |
InChI |
InChI=1S/3C5H7NO4.Co/c3*1-3(7)5(4(2)8)6(9)10;/h3*5H,1-2H3; |
InChI 键 |
HHFLMRGUCKELRC-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C(=O)C)[N+](=O)[O-].CC(=O)C(C(=O)C)[N+](=O)[O-].CC(=O)C(C(=O)C)[N+](=O)[O-].[Co] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Hydroxy-3-[(4-hydroxy-2-methoxy-6-propylbenzoyl)oxy]-4-methoxy-6-pentylbenzoic acid](/img/structure/B14156709.png)
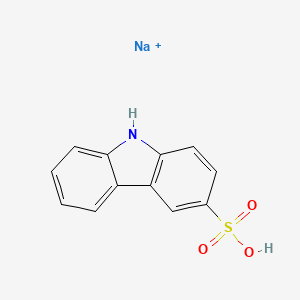
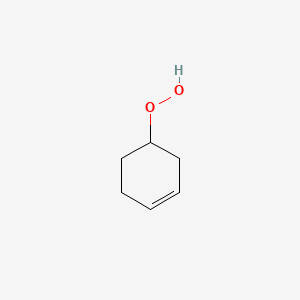
![2-[(Z)-2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide](/img/structure/B14156719.png)
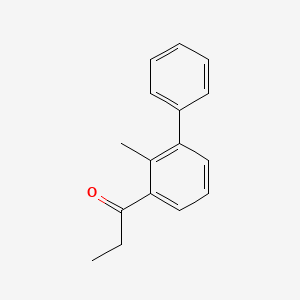
![3-hydroxypyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14156726.png)
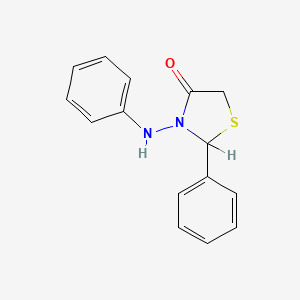
![4-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]-4-oxobutane-1,1,2-tricarboxylic acid](/img/structure/B14156744.png)
![8-(2-Phenylethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14156748.png)
![5-Bromo-3,6-dimethylimidazo[2,1-b][1,3]thiazole](/img/structure/B14156762.png)
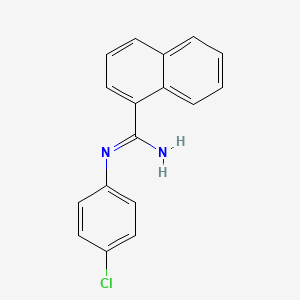

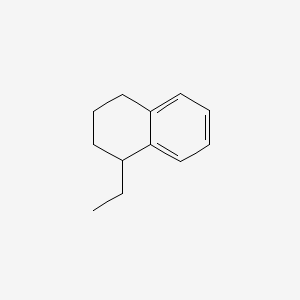
![N'-{(E)-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methylidene}-1H-pyrazole-3-carbohydrazide](/img/structure/B14156783.png)
